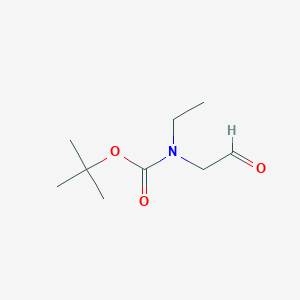

tert-Butyl ethyl(2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as “N-Boc-2-aminoacetaldehyde”, is an organic building block . It has a linear formula of HCOCH2NHCO2C(CH3)3 and a molecular weight of 159.18 . It is used in various scientific research applications.

Synthesis Analysis

This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .

Molecular Structure Analysis

The molecular structure of “tert-Butyl ethyl(2-oxoethyl)carbamate” is represented by the InChI code: 1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 .

Chemical Reactions Analysis

“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 with potential use in osteoarthritis therapy .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.035±0.06 g/cm3, a predicted boiling point of 237.2±23.0 °C, and a refractive index of n20/D 1.455 (lit.) . It is stored in a freezer under -20°C .

科学的研究の応用

Organic Building Block

“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as N-Boc-2-aminoacetaldehyde, is an organic building block . It is used in various chemical reactions and syntheses .

Synthesis of γ-Aminobutyric Acid (GABA)-Derived α-Keto Amide/Ester Units

This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .

α-Methylenation of Amino Aldehyde

It is used in α-Methylenation of this amino aldehyde, which proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Synthesis of Pyrrolidines

This compound is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .

Starting Reagent in the Total Synthesis of (+)-Negamycin

It may be employed as a starting reagent in the total synthesis of (+)-negamycin .

Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate

This compound is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .

Synthesis of 2,2′-Bipyridine

It is used in the synthesis of 2,2′-bipyridine .

Drug Discovery and Chemical Biology

“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. In drug discovery, it has been used as a building block for the synthesis of various bioactive compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

The relevant papers retrieved do not provide additional information on “tert-Butyl ethyl(2-oxoethyl)carbamate” beyond what has been covered in the above sections .

作用機序

Target of Action

Tert-Butyl Ethyl(2-oxoethyl)carbamate is a complex organic compound

Mode of Action

It’s important to note that the interaction of a compound with its targets can result in various changes, including the activation or inhibition of certain biochemical processes .

Biochemical Pathways

It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . These enzymes play a crucial role in the degradation of aggrecan, a major component of cartilage, suggesting a potential use in osteoarthritis therapy .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As mentioned earlier, it has been used in the synthesis of hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, suggesting a potential role in osteoarthritis therapy .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .

特性

IUPAC Name |

tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPPSSYQZOOVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)

![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)

![tert-Butyl 2'-(methylthio)-6'-oxo-5'-(((trifluoromethyl)sulfonyl)oxy)-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2368784.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate](/img/structure/B2368785.png)

![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)